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molecular formula C10H10BrFN2O3 B2600929 4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline CAS No. 1384984-27-3

4-Bromo-3-fluoro-6-nitro-2-(tetrahydrofuran-2-yl)aniline

Cat. No. B2600929
M. Wt: 305.103
InChI Key: XKKAUGJSYBOLGO-UHFFFAOYSA-N
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Patent
US08481551B2

Procedure details

A reaction flask was charged with N-(4-bromo-3-fluoro-6-nitro-2-tetrahydrofuran-2-yl-phenyl)-2,2,2-trifluoro-acetamide (18) (242.3 g, 604.1 mmol), 1,4-dioxane (1.212 L), aqueous 2 M sulfuric acid (362.4 mL, 724.9 mmol), and stirred at reflux for 5 days (HPLC showed 98% conversion). Allowed to cool, diluted with EtOAc, neutralized with saturated aqueous NaHCO3, separated the layers, and re-extracted the aqueous phase with EtOAc (2×). The combined organic phase was washed with brine (2×), dried over MgSO4, filtered and concentrated in vacuo giving 19 as a greenish brown solid (181.7 g, 94% yield; 95% HPLC purity). The product was carried to the next step without further purification. LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 305.20 (3.63 min). 1H NMR (300 MHz, CDCl3) δ 8.35 (d, J=7.3 Hz, 1H), 7.45 (s, 2H), 5.23-5.16 (m, 1H), 4.23-4.14 (m, 1H), 3.93-3.84 (m, 1H), 2.31-1.96 (m, 4H) ppm.
Name
N-(4-bromo-3-fluoro-6-nitro-2-tetrahydrofuran-2-yl-phenyl)-2,2,2-trifluoro-acetamide
Quantity
242.3 g
Type
reactant
Reaction Step One
Quantity
1.212 L
Type
reactant
Reaction Step One
Quantity
362.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH:11]C(=O)C(F)(F)F)=[C:4]([CH:18]2[CH2:22][CH2:21][CH2:20][O:19]2)[C:3]=1[F:23].O1CCOCC1.S(=O)(=O)(O)O.C([O-])(O)=O.[Na+]>CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([NH2:11])=[C:4]([CH:18]2[CH2:22][CH2:21][CH2:20][O:19]2)[C:3]=1[F:23] |f:3.4|

Inputs

Step One
Name
N-(4-bromo-3-fluoro-6-nitro-2-tetrahydrofuran-2-yl-phenyl)-2,2,2-trifluoro-acetamide
Quantity
242.3 g
Type
reactant
Smiles
BrC1=C(C(=C(C(=C1)[N+](=O)[O-])NC(C(F)(F)F)=O)C1OCCC1)F
Name
Quantity
1.212 L
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
362.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 days (HPLC showed 98% conversion)
Duration
5 d
TEMPERATURE
Type
TEMPERATURE
Details
Allowed to cool
CUSTOM
Type
CUSTOM
Details
separated the layers
EXTRACTION
Type
EXTRACTION
Details
re-extracted the aqueous phase with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=C(N)C(=C1)[N+](=O)[O-])C1OCCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 181.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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